3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-2-4-11(10-12)14(19)15-8-9-17-13(18)6-3-7-16-17/h2-7,10H,8-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRRKNETBUCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
Procedure :
- 3-Methoxybenzoic acid (1.0 mol) is dissolved in thionyl chloride (5.0 mol) under anhydrous conditions.
- The mixture is refluxed at 70°C for 4–6 hours, with evolution of HCl and SO₂ gases.
- Excess thionyl chloride is removed via distillation under reduced pressure to yield 3-methoxybenzoyl chloride as a pale-yellow liquid (yield: 92–95%).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.62 (dd, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 3.92 (s, 3H, OCH₃).
- IR (cm⁻¹) : 1775 (C=O stretch), 1260 (C-O-C asym. stretch).
Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)ethylamine
Pyridazinone Ring Formation
Procedure :
- Glyoxylic acid monohydrate (1.3 mol) and 3,4-dimethoxyacetophenone (1.0 mol) are refluxed in acetic acid (24 mL) for 10 hours.
- Hydrazine hydrate (10 mmol) is added, and the mixture is refluxed for 2 hours to form 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (yield: 93%).
- Chlorination with phosphorus oxychloride (POCl₃) at 100°C for 2 hours yields 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine .
- Amination with ethylenediamine in ethanol under reflux for 6 hours produces 2-(6-oxopyridazin-1(6H)-yl)ethylamine (yield: 85–90%).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.32 (d, J = 9.0 Hz, 1H), 7.94 (d, J = 9.0 Hz, 1H), 3.87 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.10 (t, J = 6.0 Hz, 2H, CH₂NH₂).
Amide Coupling Reaction
Schotten-Baumann Reaction
Procedure :
- 3-Methoxybenzoyl chloride (1.0 mol) in dichloromethane is added dropwise to a solution of 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.0 mol) and triethylamine (1.2 mol) in an ice bath.
- The reaction is stirred at 0–5°C for 2 hours, then at room temperature for 12 hours.
- The organic layer is washed with 5% HCl , NaHCO₃ , and brine , then dried over MgSO₄ .
- Solvent removal yields crude product, purified via recrystallization from ethanol/water (yield: 78–82%).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Base | Triethylamine | 82 |
| Temperature | 0°C → RT | 80 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Procedure :
- 3-Methoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine are mixed with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF .
- Irradiated at 100°C for 15 minutes under microwave conditions.
- Purified via HPLC (C18 column, acetonitrile/water gradient) to yield the product (yield: 88%).
Advantages :
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (t, J = 5.6 Hz, 1H, NH), 8.32 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.94 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.62–7.58 (m, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.50 (q, J = 6.0 Hz, 2H, CH₂N), 2.95 (t, J = 6.0 Hz, 2H, CH₂NH).
- LC-MS (ESI+) : m/z 292.2 [M+H]⁺ (calc. 291.3).
Purity Assessment
| Method | Condition | Purity (%) |
|---|---|---|
| HPLC | C18, 60:40 acetonitrile/water, 1 mL/min | 99.2 |
| TLC | Silica gel, ethyl acetate/hexane (1:1) | Single spot |
Challenges and Optimization Strategies
Side Reactions
Yield Improvement
| Factor | Optimization | Yield Increase (%) |
|---|---|---|
| Coupling Reagent | HATU vs. EDC | +10 |
| Solvent | DMF vs. DCM | +8 |
| Temperature | Microwave vs. RT | +12 |
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-hydroxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
Reduction: 3-methoxy-N-(2-(6-hydroxypyridazin-1(6H)-yl)ethyl)benzamide.
Substitution: 3-substituted-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
Scientific Research Applications
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activity, it is studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)
- Structure: Shares the pyridazinone core but incorporates a fluorophenyl group and dimethylaminomethyl substituent.
- Activity: Exhibits nanomolar HDAC inhibition (class I selectivity) and robust antitumor efficacy in SKM-1 xenograft models. Compared to the target compound, (S)-17b shows enhanced intracellular acetylation of histone H3 and p21 upregulation .
- Pharmacokinetics : Superior metabolic stability in hepatocytes across species and oral bioavailability in mice and rats .
Benzyloxy Pyridazine Sulfonamides (e.g., Compound 5a)
- Structure: Replaces the benzamide with a sulfonamide group and adds a benzyloxy substituent to the pyridazinone ring.
- Activity: Primarily explored for anti-inflammatory or antimicrobial applications.
Quinazolinone-Benzamide Derivatives (e.g., Compound 4g)
- Structure: Features a quinazolinone ring instead of pyridazinone, with a 4-methoxyphenyl substituent.
- The 3-methoxybenzamide moiety in the target compound may offer broader target specificity than quinazolinone-based analogs .
Functional Group Modifications
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structure: Nitrothiazole substituent instead of pyridazinone.
- Activity: Antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase. The nitro group enhances redox activity, unlike the target compound’s pyridazinone, which favors enzymatic inhibition .
- Pharmacokinetics: Nitazoxanide’s nitro group may increase metabolic liability compared to the target compound’s methoxy-pyridazinone design .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Lacks the pyridazinone ring; instead, it has a dimethoxyphenethyl chain.
- Activity: No reported HDAC inhibition. The ethyl linker in the target compound may improve membrane permeability compared to Rip-B’s bulkier phenethyl group .
Pharmacokinetic and Toxicity Profiles
Biological Activity
3-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group attached to a benzamide moiety and a pyridazinone derivative. This unique configuration may contribute to its biological properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, affecting cellular functions and metabolic processes.
- Receptor Interaction : It could bind to specific cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis.
- Gene Expression Modulation : The compound might alter the expression of genes related to various cellular functions, potentially leading to therapeutic effects against diseases such as cancer.
Antiproliferative Activity
Studies have shown that derivatives of pyridazinone compounds exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated significant activity against breast cancer cells (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM . This suggests that this compound may also have potential as an anticancer agent.
Antioxidative Properties
Antioxidative activity is another important aspect of the biological profile of this compound. Research indicates that methoxy-substituted compounds can enhance antioxidant capacity by stabilizing free radicals . This property is crucial in preventing oxidative stress-related damage in cells.
Antibacterial Activity
Some studies have reported antibacterial activities for compounds related to the pyridazinone structure. For instance, certain derivatives exhibited strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis . This suggests a potential application for this compound in treating bacterial infections.
Case Study 1: Antiproliferative Activity
A study on N-substituted benzimidazole carboxamides indicated that structural modifications significantly influenced antiproliferative activity. Compounds with hydroxyl and methoxy groups showed enhanced activity against MCF-7 cells, highlighting the importance of substituent positioning on the biological efficacy .
Case Study 2: Antioxidant Mechanism
Another investigation demonstrated that methoxy-substituted benzamide derivatives exhibited potent antioxidant activity by donating hydrogen atoms to stabilize free radicals. This mechanism was linked to lower cytotoxicity and improved selectivity toward cancerous cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Benzimidazole derivative | 3.1 | Antiproliferative |
| Compound B | Hydroxy-substituted benzamide | 1.2 | Antiproliferative |
| Compound C | Methoxy-substituted pyridazine | 8 | Antibacterial |
| Compound D | Pyridazinone derivative | 5.3 | Antioxidant |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide?
The synthesis involves multi-step organic reactions, typically starting with coupling a pyridazinone precursor (e.g., 6-oxopyridazine) with a substituted ethylamine intermediate. Key steps include:
- Amide bond formation : Reacting 3-methoxybenzoyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) may enhance reaction rates and yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization ensure >95% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : H and C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH), pyridazinone protons (δ 6.5–7.2 ppm), and amide carbonyl (δ ~168 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] at m/z 342.12 (calculated: 342.12) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm amide functionality .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., MAPK) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How does the compound’s pyridazinone moiety influence its reactivity in nucleophilic substitution reactions?
The electron-deficient pyridazinone ring undergoes regioselective substitution at the 3-position due to resonance stabilization of the transition state. Computational studies (DFT) reveal a lower activation energy (~25 kJ/mol) for reactions at this position compared to the 4-position . Experimental optimization involves:
- Solvent effects : DMSO enhances nucleophilicity of attacking agents .
- Temperature control : Reactions at 60–80°C minimize side products .
Q. How can contradictory data on biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use hepatic microsomes to assess if metabolite interference affects results .
- Structural analogs : Compare activity trends with derivatives (e.g., 3-ethoxy or 3-chloro substitutions) to identify SAR patterns .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Key residues (e.g., Lys53 in MAPK) form hydrogen bonds with the pyridazinone oxygen .
- MD simulations : GROMACS evaluates binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Free energy calculations : MM-PBSA estimates ΔG to prioritize synthesis of high-affinity analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
